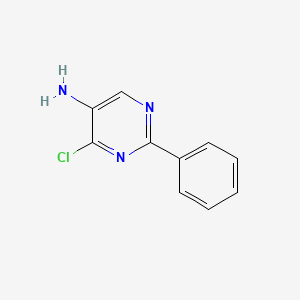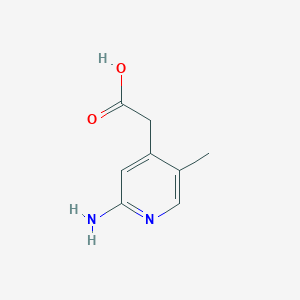
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a chemical compound with the molecular formula C11H12N2O2 It is characterized by the presence of a cyclopentyl group attached to a pyrazole ring, which is further connected to a propiolic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation of the pyrazole ring. This step involves the use of cyclopentyl halides in the presence of a base such as potassium carbonate.
Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the cyclopentyl-pyrazole intermediate with propiolic acid. This can be achieved through a palladium-catalyzed coupling reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Cyclopentyl-1H-pyrazol-5-yl)propiolic acid
- 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1-Cyclopentyl-1H-pyrazol-2-yl)propiolic acid
Uniqueness
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
| 1354704-50-9 | |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-(1-cyclopentylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-8-13(12-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15) |
InChI-Schlüssel |
YCLGHYNHIZARJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=CC(=N2)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



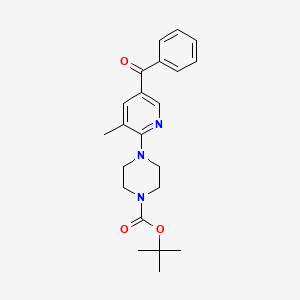

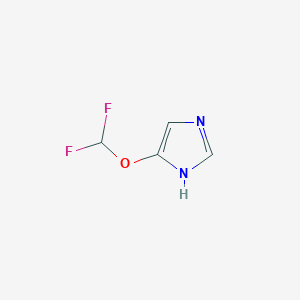
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
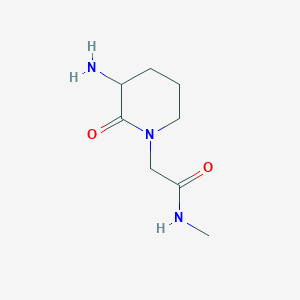



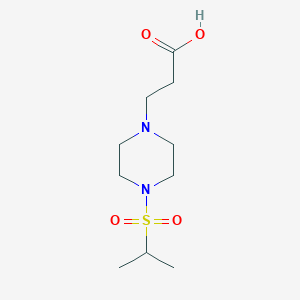
![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)
